molecular formula C21H22BrNO2 B385193 2-bromo-4,7,7-trimethyl-N-(1-naphthyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide CAS No. 1005117-96-3

2-bromo-4,7,7-trimethyl-N-(1-naphthyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide

Cat. No. B385193
CAS RN: 1005117-96-3
M. Wt: 400.3g/mol
InChI Key: NEVYBORRHNCPOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-bromo-4,7,7-trimethyl-N-(1-naphthyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide” is a complex organic molecule. It contains a bicyclo[2.2.1]heptane scaffold, which is a privileged molecular structure embedded in numerous compounds with various functions . This structure is found in bioactive natural products and drug candidates .

Scientific Research Applications

1. Crystallographic and Chemical Properties

Compounds structurally related to 2-bromo-4,7,7-trimethyl-N-(1-naphthyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide have been the subject of crystallographic studies to understand their molecular structure and bonding interactions. For instance, the study of (1S,4R)‐N‐[(S)‐2‐Hydr­oxy‐1‐phenyl­ethyl]‐7,7‐dimethyl‐2‐oxobicyclo­[2.2.1]heptane‐1‐carboxamide revealed interesting intermolecular hydrogen bonding patterns, which are crucial for understanding the chemical behavior of these compounds (Cai et al., 2005).

2. Biological Activities

Some derivatives of bicyclo[2.2.1]heptane have demonstrated interesting biological activities, including hypotensive and bradycardiac effects in animal models, as well as weak infiltration anesthesia and antiarrhythmic activities. This suggests potential medicinal or pharmaceutical applications for these compounds, though not directly linked to 2-bromo-4,7,7-trimethyl-N-(1-naphthyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide itself (Ranise et al., 1982).

3. Synthetic Chemistry and Reactions

These compounds are also significant in synthetic chemistry. Studies have detailed the synthesis routes and chemical reactions involving bicyclo[2.2.1]heptane derivatives, offering insights into their reactivity and potential for creating new compounds with diverse chemical and biological properties. For instance, Fleming and Michael (1981) described the synthesis and structural rearrangement of norbornene derivatives, showcasing the versatile nature of these bicyclic compounds in organic synthesis (Fleming & Michael, 1981).

properties

IUPAC Name

2-bromo-4,7,7-trimethyl-N-naphthalen-1-yl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrNO2/c1-19(2)20(3)11-12-21(19,16(22)17(20)24)18(25)23-15-10-6-8-13-7-4-5-9-14(13)15/h4-10,16H,11-12H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVYBORRHNCPOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(C(C2=O)Br)C(=O)NC3=CC=CC4=CC=CC=C43)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-4,7,7-trimethyl-N-(1-naphthyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.